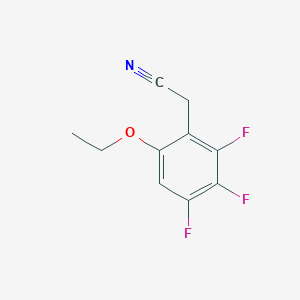

6-Ethoxy-2,3,4-trifluorophenylacetonitrile

Description

Significance of Organofluorine Compounds in Contemporary Chemical Synthesis

Organofluorine compounds, which are organic molecules containing carbon-fluorine bonds, have become indispensable in modern chemical synthesis. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the C-F bond—impart profound effects on the physical, chemical, and biological properties of molecules.

In the pharmaceutical industry, the incorporation of fluorine is a widely used strategy to enhance the efficacy of drug candidates. Fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. It can also enhance binding affinity to target proteins and improve membrane permeability. It is estimated that approximately 20% of all pharmaceuticals contain fluorine. nih.gov

Beyond pharmaceuticals, organofluorine compounds are crucial in materials science. They are used to create advanced materials such as fluoropolymers, which exhibit high thermal stability and chemical resistance. These properties make them valuable for a range of applications, from non-stick coatings to components in the electronics industry. numberanalytics.com

Overview of Aryl Acetonitriles as Versatile Synthetic Intermediates

Aryl acetonitriles, organic compounds featuring a cyanomethyl group attached to an aromatic ring, are highly versatile intermediates in organic synthesis. The nitrile group is a valuable functional group due to its ability to participate in a wide array of chemical transformations. numberanalytics.com It can be hydrolyzed to form carboxylic acids or amides, reduced to produce amines, or used in cycloaddition reactions to construct complex heterocyclic systems.

The methylene (B1212753) group adjacent to both the aromatic ring and the nitrile group is acidic, allowing for easy deprotonation to form a stabilized carbanion. This nucleophilic carbon can then be used to form new carbon-carbon bonds, a fundamental process in the construction of more complex molecular architectures. This reactivity makes aryl acetonitriles key building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals. numberanalytics.com

Contextualization of 6-Ethoxy-2,3,4-trifluorophenylacetonitrile within Fluorinated Aromatic Chemistry

This compound, with the CAS number 1980053-73-3, is a molecule that combines the key features of both fluorinated aromatics and aryl acetonitriles. chemsrc.comsigmaaldrich.com Although detailed experimental studies on this specific compound are not widely available in the reviewed literature, its structure allows for inferences about its chemical character and potential utility.

The trifluorinated phenyl ring is expected to be electron-deficient due to the strong electron-withdrawing nature of the three fluorine atoms. This electronic property would influence the reactivity of the aromatic ring and the acidity of the benzylic protons of the acetonitrile (B52724) group. The ethoxy group (-OCH2CH3), an electron-donating group, is positioned on the aromatic ring. fiveable.meontosight.aiwikipedia.org This substituent can modulate the electronic properties of the ring and influence its reactivity in substitution reactions. numberanalytics.com

The combination of these functional groups—a trifluorinated aromatic ring, an ethoxy group, and an acetonitrile moiety—suggests that this compound could serve as a valuable intermediate for synthesizing more complex, highly functionalized molecules for applications in medicinal chemistry and materials science. numberanalytics.com Further research into the specific synthesis and reactivity of this compound would be necessary to fully elucidate its potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-ethoxy-2,3,4-trifluorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-2-15-8-5-7(11)10(13)9(12)6(8)3-4-14/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPHWKOOOZNIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1CC#N)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501246876 | |

| Record name | Benzeneacetonitrile, 6-ethoxy-2,3,4-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1980053-73-3 | |

| Record name | Benzeneacetonitrile, 6-ethoxy-2,3,4-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1980053-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, 6-ethoxy-2,3,4-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of 6 Ethoxy 2,3,4 Trifluorophenylacetonitrile

Reactivity of the Acetonitrile (B52724) Group in 6-Ethoxy-2,3,4-trifluorophenylacetonitrile

The acetonitrile group (-CH₂CN) in this compound offers additional avenues for chemical modification, distinct from the reactions on the aromatic ring.

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) are acidic due to the electron-withdrawing nature of the cyano group. msu.edu This allows for deprotonation by a suitable base to form a carbanion. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation. researchgate.netresearchgate.net For instance, it can react with alkyl halides to introduce new alkyl substituents at the α-position. acs.org

The nitrile group itself can undergo a variety of transformations, with hydrolysis being one of the most common. libretexts.org Nitrile hydrolysis can be catalyzed by either acid or base and typically proceeds through an amide intermediate to yield a carboxylic acid. numberanalytics.comnumberanalytics.com

Acid-catalyzed hydrolysis: The nitrile is first protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. libretexts.org

Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. numberanalytics.com

Beyond hydrolysis, the nitrile group can be reduced to a primary amine or react with organometallic reagents to form ketones. libretexts.org These derivatizations significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups.

Influence of Trifluorination and Ethoxy Substitution on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is profoundly influenced by the cumulative electronic effects of the three fluorine substituents and the ethoxy group. These substituents modulate the electron density of the phenyl ring, thereby determining its susceptibility to and regioselectivity in various aromatic substitution reactions.

The trifluorination of the aromatic ring has a dominant electron-withdrawing effect. Fluorine is the most electronegative element, and it exerts a strong negative inductive effect (-I), pulling electron density away from the aromatic ring. With three fluorine atoms present, this effect is significantly amplified, leading to a highly electron-deficient (electrophilic) aromatic system. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution (EAS) reactions, which typically require an electron-rich aromatic substrate. Conversely, the electron-deficient nature of the trifluorinated ring makes it highly activated towards nucleophilic aromatic substitution (SNAr). Polyfluorinated aromatic compounds are well-documented to undergo SNAr reactions with relative ease, as the fluorine atoms stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack.

The combined influence of the three fluorine atoms and the ethoxy group creates a unique reactivity profile. The strong electron-withdrawing nature of the trifluoro substituents likely overrides the activating effect of the ethoxy group, rendering the ring as a whole deactivated towards electrophiles. However, the ethoxy group's resonance effect can still influence the regioselectivity of any potential electrophilic attack that might occur under forcing conditions.

For nucleophilic aromatic substitution, the trifluorination strongly activates the ring. The ethoxy group's electron-donating resonance effect would generally be expected to counteract this activation. However, due to the sheer electron-withdrawing power of the three fluorine atoms, the ring remains highly susceptible to nucleophilic attack. The positions for nucleophilic attack will be those most activated by the fluorine atoms and least deactivated by the ethoxy group.

Table 1: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Electron Density |

| -F (x3) | Strong | Weak | Strongly Decreases |

| -OCH2CH3 | Moderate | Strong | Increases (in non-fluorinated systems) |

| -CH2CN | Moderate | Weak | Decreases |

Table 2: Predicted Relative Reactivity towards Aromatic Substitution

| Reaction Type | Reactivity of Benzene (Reference) | Predicted Reactivity of this compound |

| Electrophilic Aromatic Substitution (EAS) | 1 | < 1 (Highly Deactivated) |

| Nucleophilic Aromatic Substitution (SNAr) | Negligible | > 1 (Highly Activated) |

Table 3: Predicted Regioselectivity for Nucleophilic Aromatic Substitution (SNAr)

| Position of Attack | Activating/Deactivating Factors | Predicted Relative Rate |

| C-2 | ortho to -OCH2CH3, flanked by -F | Moderate |

| C-4 | para to -OCH2CH3, flanked by -F | High |

| C-5 | meta to -OCH2CH3, flanked by -H and -F | Low |

Despite a comprehensive search for experimental data, specific spectroscopic and structural characterization details for the chemical compound This compound are not available in the public domain. Consequently, the generation of an article with detailed research findings and data tables as per the requested outline is not possible at this time.

The search for nuclear magnetic resonance (NMR), vibrational spectroscopy (FTIR and Raman), and mass spectrometry (MS) data specific to this compound did not yield any published experimental results. While general principles of these analytical techniques for fluorinated organic compounds are well-established, their application and the resulting data are unique to each specific molecular structure. Without experimental data, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy.

Further research or de novo analysis of this compound would be required to generate the specific data necessary to fulfill the article outline.

Advanced Spectroscopic and Structural Characterization of 6 Ethoxy 2,3,4 Trifluorophenylacetonitrile

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to deduce the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, providing an unambiguous three-dimensional portrait of the molecule in the solid state. carleton.edu

Single-Crystal X-ray Diffraction of Fluorinated Organic Compounds

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination, offering unparalleled precision. carleton.edu For fluorinated organic compounds like 6-Ethoxy-2,3,4-trifluorophenylacetonitrile, this technique is particularly insightful. It allows for the exact localization of the fluorine atoms on the phenyl ring and reveals the specific conformation of the ethoxy and acetonitrile (B52724) substituents. Furthermore, SC-XRD elucidates the crucial role of fluorine in directing crystal packing through non-covalent interactions such as dipole-dipole, C–F···H, and C–F···π interactions, which significantly influence the material's physical properties.

While specific crystallographic data for this compound is not publicly available, the analysis of analogous fluorinated aromatic compounds provides a clear indication of the expected structural insights. For instance, the crystallographic analysis of related fluorinated benzonitriles reveals detailed information about their solid-state architecture. nih.govmdpi.comresearchgate.net A representative data table for a similar fluorinated aromatic compound, 2-Fluorobenzonitrile, illustrates the type of information obtained from an SC-XRD experiment. nih.gov

Interactive Table: Example Crystallographic Data for an Analogous Compound (2-Fluorobenzonitrile)

| Parameter | Value |

| Chemical Formula | C₇H₄FN |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.954 |

| b (Å) | 13.567 |

| c (Å) | 11.231 |

| β (°) | 108.61 |

| Volume (ų) | 1148.1 |

| Z (molecules/unit cell) | 8 |

Note: The data presented is for the analogous compound 2-Fluorobenzonitrile and serves as an illustrative example of the parameters determined via single-crystal X-ray diffraction. nih.gov

Powder X-ray Diffraction in Conjunction with NMR (SMARTER Crystallography)

Obtaining single crystals of sufficient size and quality for SC-XRD can be a significant challenge. In such cases, Powder X-ray Diffraction (PXRD) is a valuable alternative. PXRD is performed on a microcrystalline powder, yielding a diffraction pattern that is a fingerprint of the compound's crystal structure. However, solving a crystal structure ab initio from powder data is complex due to the overlapping of diffraction peaks.

To overcome this limitation, PXRD is increasingly combined with solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy in an approach often referred to as "NMR Crystallography" or SMARTER Crystallography. nih.govacs.org This synergistic approach leverages the complementary nature of the two techniques. nih.govacs.org While PXRD provides information on long-range periodic order, ssNMR offers detailed insights into the local chemical environment of the nuclei (e.g., ¹³C, ¹⁹F, ¹H). nih.govnih.gov This combination can determine the number of crystallographically distinct molecules in the asymmetric unit, identify molecular conformations, and probe intermolecular contacts, providing crucial constraints that facilitate the solution and refinement of the crystal structure from PXRD data. nih.govacs.org

Interactive Table: Complementary Information from PXRD and ssNMR

| Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Unit cell parameters, space group symmetry, long-range atomic ordering, crystal phase purity. |

| Solid-State NMR (ssNMR) | Number of crystallographically independent molecules, local atomic environments, molecular conformation and dynamics, internuclear distances and intermolecular interactions. |

Hyphenated Analytical Techniques for Organofluorine Speciation

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of organofluorine compounds in complex matrices. These methods allow for the separation, identification, and quantification of individual fluorinated species, a process known as speciation.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) and Gas Chromatography–Mass Spectrometry (GC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS) are powerful and widely used hyphenated techniques for the analysis of organic compounds. chromatographyonline.comnih.gov

LC-MS/MS is ideal for the analysis of non-volatile, polar, or thermally sensitive compounds. A sample is first separated by High-Performance Liquid Chromatography (HPLC), and the eluent is then introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) provides high selectivity and structural information by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. chromatographyonline.com This technique would be suitable for identifying this compound and its non-volatile metabolites or degradation products in various sample matrices. nih.gov

GC-MS/MS is the method of choice for volatile and thermally stable compounds. diva-portal.orgnih.gov The sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer. GC offers very high chromatographic resolution. rsc.orgoup.com Given the likely volatility of this compound, GC-MS/MS would be a highly effective method for its quantification and for the identification of volatile impurities. diva-portal.orgresearchgate.net

Interactive Table: Comparison of LC-MS/MS and GC-MS/MS for Organofluorine Analysis

| Feature | LC-MS/MS | GC-MS/MS |

| Principle | Separation in liquid phase followed by mass analysis. | Separation in gas phase followed by mass analysis. |

| Analytes | Non-volatile, polar, thermally labile compounds. | Volatile, thermally stable compounds. |

| Sample Prep | Often requires filtration or solid-phase extraction. | May require derivatization to increase volatility. |

| Information | Molecular weight, structural fragments, quantification. | High-resolution separation, molecular weight, fragmentation patterns, quantification. |

HPLC Coupled with Continuum Source Molecular Absorption Spectrometry

A significant challenge in organofluorine analysis is the detection of unknown or unexpected fluorinated compounds, as mass spectrometry relies on efficient ionization of the target molecule. High-Performance Liquid Chromatography coupled with Continuum Source Molecular Absorption Spectrometry (HPLC-CS-MAS) offers an innovative solution for fluorine-specific detection. nih.govacs.org

In this technique, the eluent from the HPLC column is directed into a high-temperature graphite (B72142) furnace. researchgate.net Inside the furnace, all fluorine-containing molecules are pyrolyzed, and the resulting fluorine atoms react with a reagent gas, typically containing gallium (Ga), to form a stable diatomic molecule, gallium monofluoride (GaF). acs.orgresearchgate.net This GaF molecule has a distinct molecular absorption spectrum that can be measured with high sensitivity and specificity. acs.org

The key advantage of HPLC-CS-MAS is that the signal is directly proportional to the amount of fluorine present, regardless of the parent molecule's structure or its ability to be ionized. nih.gov This allows for the detection and quantification of total fluorine in each chromatographic peak, enabling the discovery of novel or unknown organofluorine compounds and providing a powerful tool for mass balance analysis in environmental or biological samples. nih.govacs.orgresearchgate.net

Interactive Table: Key Features of HPLC-CS-MAS for Fluorine Speciation

| Parameter | Description |

| Detection Principle | Molecular absorption of a thermally stable diatomic fluoride (B91410) (e.g., GaF) in a graphite furnace. acs.org |

| Specificity | Highly specific to fluorine; response is independent of the molecular structure. nih.gov |

| Application | Identification and quantification of known and unknown organofluorine compounds; fluorine mass balance. nih.govresearchgate.net |

| Detection Limit | Low picogram (pg) range for fluorine. nih.gov |

Computational Chemistry and Theoretical Studies on 6 Ethoxy 2,3,4 Trifluorophenylacetonitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the geometric and electronic properties of molecules with high accuracy. scispace.com For a molecule like 6-Ethoxy-2,3,4-trifluorophenylacetonitrile, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would be employed to determine its most stable three-dimensional structure. These calculations optimize the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

The electronic structure of the molecule is also elucidated through DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap generally implies greater stability. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution, intramolecular charge transfer, and the nature of bonding within the molecule.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are invaluable for mapping out potential chemical reaction pathways and identifying the associated transition states. For this compound, theoretical calculations can be used to study various reactions, such as nucleophilic substitution or reactions involving the nitrile group. nih.gov By modeling the interaction of the molecule with other reactants, chemists can compute the energy profile of a reaction from reactants to products.

This process involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. Frequency calculations are performed on the transition state structure to confirm it is a true saddle point, characterized by a single imaginary frequency. researchgate.net This type of analysis helps in understanding reaction mechanisms and predicting the feasibility of synthetic routes. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations can accurately predict spectroscopic data, which is crucial for chemical characterization. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C NMR chemical shifts for this compound. nih.gov

These predicted spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects in the calculation. nih.govbas.bg While machine learning and empirical methods are also used for NMR prediction, DFT provides a robust, first-principles approach. nih.gov

Table 2: Predicted vs. Experimental NMR Data (Illustrative)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H (Ethoxy-CH₂) | Data not available | Data not available |

| ¹H (Ethoxy-CH₃) | Data not available | Data not available |

| ¹H (Aromatic) | Data not available | Data not available |

| ¹³C (Nitrile) | Data not available | Data not available |

| ¹³C (Aromatic) | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has a rotatable ethoxy group, MD simulations can explore its conformational landscape. nih.gov By simulating the molecule's movement at a given temperature, researchers can identify the most populated conformations and the energy barriers between them.

MD simulations are also essential for studying how the molecule interacts with its environment, such as a solvent or a biological target like a protein. These simulations provide insights into intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the molecule's behavior in solution or its binding affinity to a receptor. frontiersin.org

Advanced Applications in Fine Chemical Synthesis

Strategies for Fragment-Based Drug Discovery Utilizing Fluorinated Scaffolds

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in pharmaceutical research. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Fluorinated scaffolds are particularly valuable in FBDD for several reasons.

One of the key techniques in FBDD is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Since fluorine is not naturally abundant in biological systems, the ¹⁹F NMR signal provides a clean background for detecting the binding of a fluorinated fragment to a protein target. This high sensitivity allows for the detection of even weak binding events, which is crucial in the initial stages of FBDD.

The introduction of fluorine into a fragment can also modulate its binding affinity and selectivity. The unique electronic and steric properties of fluorine can lead to favorable interactions within a protein's binding pocket. For instance, fluorine can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding of the fragment to its target.

While there is no specific, publicly available research detailing the use of 6-Ethoxy-2,3,4-trifluorophenylacetonitrile in an FBDD campaign, its structure as a fluorinated aromatic compound makes it a potential candidate for inclusion in fragment libraries. Its relatively small size and the presence of fluorine atoms are desirable features for fragments used in ¹⁹F NMR-based screening.

Chromatographic Analysis Methodologies for Research and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like substituted phenylacetonitriles. Method development focuses on optimizing selectivity and resolution between the main compound and any process-related impurities or degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of moderately polar to nonpolar compounds such as 6-Ethoxy-2,3,4-trifluorophenylacetonitrile. The separation mechanism is based on the partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase.

For trifluorophenylacetonitrile derivatives, stationary phases like C18 (octadecylsilane) and C8 (octylsilane) are widely used due to their hydrophobic nature. Phenyl-hexyl phases can also offer alternative selectivity for aromatic compounds through π-π interactions between the analyte's aromatic ring and the stationary phase. The choice of organic modifier in the mobile phase, typically acetonitrile (B52724) or methanol, plays a crucial role in achieving the desired separation. Methanol is often preferred when using phenyl columns to enhance selectivity based on π-π interactions. acs.org

A typical RP-HPLC method for a compound like this compound would involve a gradient elution, starting with a higher proportion of aqueous phase (e.g., water with a pH modifier like formic or acetic acid) and gradually increasing the proportion of the organic solvent (e.g., acetonitrile). This ensures the elution of compounds with a range of polarities.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

The choice of detector is critical for sensitivity and specificity. For aromatic compounds containing a chromophore, such as this compound, Ultraviolet (UV) detection is a robust and widely applicable technique. mdpi.com The nitrile and substituted phenyl groups absorb UV light, typically in the range of 220-280 nm, allowing for straightforward quantification. numberanalytics.com

Fluorescence detection can be employed if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag. This method offers higher sensitivity and selectivity compared to UV detection for trace-level analysis.

Mass Spectrometry (MS) coupled with HPLC (LC-MS) provides the highest level of specificity and structural information. nih.gov Electrospray ionization (ESI) is a common ionization technique for polar and semi-polar compounds. LC-MS allows for the unequivocal identification of the target compound based on its mass-to-charge ratio (m/z) and can be used to identify unknown impurities by analyzing their fragmentation patterns (MS/MS). nih.gov This is particularly valuable for purity assessment and stability studies.

Gas Chromatography (GC) for Volatile Fluorinated Compounds

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given its molecular structure, this compound is expected to have sufficient volatility and thermal stability to be amenable to GC analysis.

The coupling of GC with a Mass Spectrometer (GC-MS) is a definitive analytical technique for the identification and quantification of volatile organic compounds. chromforum.org As the separated components elute from the GC column, they are introduced into the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio.

The resulting mass spectrum serves as a "molecular fingerprint," providing structural information that allows for confident identification. Electron Ionization (EI) is a common technique that generates a reproducible fragmentation pattern, which can be compared against spectral libraries for confirmation. For fluorinated compounds, the characteristic isotopic patterns and fragmentation pathways aid in their identification. The mass spectra of isomeric compounds, such as different ethoxyphenethylamines, can be differentiated, particularly after derivatization, allowing for the resolution of closely related structures. chromforum.orgresearchgate.net

Table 2: Representative GC-MS Method Parameters for this compound

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 amu |

Advanced Chromatographic Techniques for Complex Mixtures

For particularly complex samples, such as reaction mixtures or environmental samples, conventional one-dimensional chromatography may not provide sufficient resolution.

Multidimensional Liquid Chromatography (MDLC), often referred to as 2D-LC, significantly enhances peak capacity and separation power by subjecting fractions from a first chromatographic separation to a second, orthogonal separation. In this technique, the effluent from the first dimension (¹D) column is transferred to a second dimension (²D) column with a different separation mechanism.

For instance, a sample containing this compound could first be separated on a reversed-phase column in the first dimension. A specific, poorly resolved fraction could then be automatically transferred to a second column, perhaps one that separates based on different interactions (e.g., a phenyl or a chiral column), to resolve co-eluting components. This approach is highly effective for isolating and characterizing trace impurities in a complex matrix.

Fluorine Speciation Analysis through Coupled Techniques

Understanding the nature and distribution of fluorine within a sample is critical for organofluorine compounds like this compound. Fluorine speciation analysis, which is the identification and quantification of different fluorine-containing species, provides invaluable insights into the compound's stability, metabolism, and potential environmental fate. researchgate.net Coupled analytical techniques, which link the separation power of chromatography with the detection specificity of spectroscopy, are essential for comprehensive fluorine speciation.

The incorporation of fluorine into organic molecules has become increasingly common in pharmaceuticals due to the desirable physicochemical properties it imparts. chromforum.org Consequently, there is a growing need for sensitive and fluorine-specific detection methods to track these compounds and their degradation products. rsc.orgnacalai.com

High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS):

HPLC-MS is a powerful tool for the analysis of non-volatile and thermally labile organofluorine compounds. thermofisher.com In the context of this compound, Reverse-Phase HPLC (RP-HPLC) would be the method of choice. The separation would be based on the compound's hydrophobicity, with a polar mobile phase and a non-polar stationary phase. The mass spectrometer detector allows for the identification of the parent compound and its impurities based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can further provide the elemental composition of unknown impurities, aiding in their structural elucidation. windows.net

Gas Chromatography Coupled with Mass Spectrometry (GC-MS):

For volatile and thermally stable impurities that may be present in samples of this compound, GC-MS is a highly effective technique. thermofisher.com The high separation efficiency of capillary GC columns can resolve complex mixtures of related substances. nih.gov The mass spectrometer provides sensitive and specific detection, allowing for the identification of impurities even at trace levels.

Coupled Techniques for Enhanced Fluorine Specificity:

While HPLC-MS and GC-MS are powerful, they are not inherently fluorine-specific. To achieve selective detection of all fluorine-containing compounds in a sample, more advanced coupled techniques are employed.

HPLC-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This technique combines the separation capabilities of HPLC with the element-specific detection of ICP-MS. After chromatographic separation, the eluent is introduced into the ICP torch, which atomizes and ionizes the compounds. The mass spectrometer then detects the fluorine ions, providing a chromatogram that is specific for fluorine-containing species. This allows for a complete mass balance of fluorine in the sample. rsc.org

High-Performance Liquid Chromatography-Continuum Source Molecular Absorption Spectrometry (HPLC-CS-MAS): This is another fluorine-specific detection method. After separation by HPLC, the eluent is nebulized and introduced into a high-temperature furnace. The molecules are atomized, and the absorption of light by the fluorine atoms is measured. This technique offers direct and sensitive detection of organofluorine compounds. rsc.orgnacalai.com

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: While not a chromatographic technique itself, ¹⁹F NMR is often used in conjunction with chromatography for fluorine speciation. chromforum.org It provides detailed structural information about the chemical environment of each fluorine atom in a molecule. mtc-usa.com By collecting fractions from an HPLC separation and analyzing them by ¹⁹F NMR, it is possible to identify and quantify different fluorinated species. chromforum.orgmtc-usa.com

The combination of chromatographic separation with fluorine-specific detection provides a comprehensive approach to the analysis of this compound. chromforum.orgshimadzu.com These methods are crucial for ensuring the quality of the compound and for understanding its behavior in biological and environmental systems.

Data Tables

To illustrate the application of chromatographic methods in the analysis of this compound, the following interactive data tables present hypothetical, yet realistic, data for typical HPLC and GC analyses.

Table 1: HPLC Purity Analysis of this compound

This table outlines a typical Reverse-Phase HPLC method for assessing the purity of this compound and separating it from potential process-related impurities and positional isomers.

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Retention Time (Main Peak) | 12.5 min |

| Resolution (Main Peak/Impurity 1) | > 2.0 |

| Tailing Factor (Main Peak) | 1.1 |

| Theoretical Plates (Main Peak) | > 10000 |

Table 2: GC Analysis of Potential Volatile Impurities in this compound

This table details a hypothetical Gas Chromatography method for the detection and quantification of potential residual solvents and volatile starting materials in a sample of this compound.

| Parameter | Value |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Split Ratio | 50:1 |

| Injection Volume | 1 µL |

| Retention Time (Toluene) | 5.8 min |

| Retention Time (Ethyl Acetate) | 4.2 min |

| Retention Time (Main Compound) | 15.1 min |

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes for Substituted Fluorinated Aryl Nitriles

The synthesis of polysubstituted fluorinated aryl nitriles like 6-Ethoxy-2,3,4-trifluorophenylacetonitrile is of considerable interest due to the utility of such compounds as intermediates in the preparation of pharmaceuticals and agrochemicals. researchgate.netscribd.com Future research will likely focus on developing more efficient and scalable synthetic routes. Traditional methods for introducing a nitrile group, such as the Sandmeyer and Rosenmund–von Braun reactions, often require harsh conditions and stoichiometric copper cyanide, respectively. researchgate.net

Modern synthetic strategies are expected to leverage transition-metal-catalyzed cyanations of aryl halides or pseudohalides, which can offer milder reaction conditions and broader functional group tolerance. researchgate.netnih.gov For a precursor like 6-ethoxy-2,3,4-trifluorobenzyl halide, a nucleophilic substitution with a cyanide source would be a straightforward approach. Research in this area is likely to explore the use of less toxic and more manageable cyanating agents.

Furthermore, the direct C-H cyanation of fluorinated aromatic compounds represents a highly attractive, though challenging, avenue. This would eliminate the need for pre-functionalized starting materials, thereby improving atom economy. The development of catalytic systems capable of selectively activating a C-H bond on the trifluoroethoxybenzene core for subsequent cyanation would be a significant advancement.

| Synthetic Approach | Potential Advantages | Research Focus |

| Transition-Metal-Catalyzed Cyanation | Milder conditions, better functional group tolerance | Development of more efficient and sustainable catalysts (e.g., using earth-abundant metals). |

| Direct C-H Cyanation | High atom economy, simplified starting materials | Design of catalysts for regioselective C-H activation of polyfluoroaromatic systems. |

| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control | Optimization of reaction parameters in continuous flow reactors for the synthesis of fluorinated aryl nitriles. |

Exploration of Chemo- and Regioselective Functionalization Strategies for this compound

The trifluorinated phenyl ring of this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). Future research will likely investigate the chemo- and regioselective displacement of the fluorine atoms. The fluorine at the 2- and 4-positions are activated by the electron-withdrawing nitrile group, making them potential sites for substitution. The ethoxy group at the 6-position will also influence the regioselectivity of such reactions. Detailed studies will be necessary to understand the directing effects of the substituents and to control the reaction to achieve selective monofunctionalization. rsc.org

Conversely, electrophilic aromatic substitution on such an electron-poor ring is expected to be challenging. However, the development of powerful electrophilic reagents and catalytic systems could open up possibilities for reactions such as nitration or halogenation, likely directed by the activating ethoxy group. nih.gov

The acetonitrile (B52724) moiety itself offers a versatile handle for a variety of chemical transformations. Future work could explore its hydrolysis to the corresponding phenylacetic acid, reduction to the phenethylamine, or its use as a precursor for the synthesis of various heterocyclic systems. The challenge will lie in achieving these transformations while preserving the sensitive polyfluorinated aromatic ring.

Advancements in Computational Modeling for Predictive Reactivity and Rational Design

Computational chemistry is a powerful tool for predicting the reactivity and properties of novel molecules. nih.gov For this compound, density functional theory (DFT) calculations could be employed to predict its molecular geometry, electronic properties, and spectroscopic signatures. Such studies can provide valuable insights into the molecule's reactivity, for instance, by calculating the energies of frontier molecular orbitals (HOMO and LUMO) to predict sites for nucleophilic and electrophilic attack. researchgate.net

Furthermore, computational models can be used to simulate reaction pathways and transition states for various functionalization reactions. This can aid in the rational design of experiments by predicting the most likely outcomes and identifying optimal reaction conditions. For example, computational fluorine scanning can be used to predict how fluorination at different positions of a molecule affects its binding affinity to a biological target. nih.gov

The development of more accurate and efficient computational methods will be crucial for accelerating the discovery and optimization of reactions involving complex fluorinated molecules.

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Prediction of reactivity, regioselectivity, and spectroscopic data. |

| Transition State Theory | Modeling of reaction pathways and activation energies. | Understanding reaction mechanisms and predicting reaction kinetics. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of the molecule in different environments. | Assessing conformational preferences and interactions with solvents or biological macromolecules. |

Identification of Novel Applications in Materials Science, Catalysis, and Medicinal Chemistry

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical inertness, and altered electronic characteristics, make fluorinated compounds highly valuable in materials science. numberanalytics.comnih.gov The trifluorophenyl moiety in this compound could be incorporated into polymers or liquid crystals to tune their properties. For instance, fluorinated materials often exhibit low dielectric constants, making them suitable for applications in electronics. numberanalytics.com

In the field of catalysis, fluorinated ligands can influence the steric and electronic properties of metal centers, thereby affecting the activity and selectivity of catalysts. nih.gov Future research could explore the synthesis of ligands derived from this compound and their application in various catalytic transformations.

The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. tandfonline.comacs.org The nitrile group is also a common pharmacophore found in numerous approved drugs. nih.govnih.gov The combination of a trifluorinated phenyl ring, an ethoxy group, and a nitrile moiety in this compound makes it an attractive scaffold for the development of new therapeutic agents. consensus.app

Integration of Artificial Intelligence and Machine Learning in Fluorine Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the design of novel synthetic routes, and the discovery of new molecules with desired properties. acs.orgeurekalert.org In the context of fluorine chemistry, ML models can be trained on existing reaction data to predict the success of a given fluorination reaction or to suggest optimal reaction conditions. acs.orgucla.edu

The integration of automated synthesis platforms with AI algorithms will likely play a crucial role in the future of fluorine chemistry research, enabling high-throughput screening of reaction conditions and the rapid synthesis of novel fluorinated compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.